(R)-Fmoc-β2-homoleucine

Peptide Foldamers Stereochemistry Asymmetric Synthesis

Ensure stereochemical precision in your peptide foldamers. (R)-Fmoc-β2-homoleucine uniquely installs the protease-resistant β2-homoleucine residue with the required (R)-configuration for 14/15-helix stabilization and correct side-chain topology. Its β2-backbone delivers folding patterns and biological activity that the (S)-enantiomer or β3-isomers cannot replicate. Fully compatible with standard Fmoc-SPPS, this monomer provides high coupling efficiency and crude purity for robust SAR studies and therapeutic peptide development.

Molecular Formula C22H25NO4
Molecular Weight 367.44
Cat. No. B1165832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fmoc-β2-homoleucine
Synonyms(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid; (R)-Fmoc-β2-hLeu-OH
Molecular FormulaC22H25NO4
Molecular Weight367.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-β2-Homoleucine: A Chiral Building Block for β-Peptide Foldamers and SPPS Applications


(R)-Fmoc-β2-homoleucine (CAS 1018899-99-4) is a chiral, Fmoc-protected β2-amino acid building block used in solid-phase peptide synthesis (SPPS) to create β-peptides and α/β-peptide foldamers. It serves as a vital component for introducing protease-resistant, conformationally constrained β-amino acid residues into peptide sequences, enhancing their stability and biological activity compared to native α-amino acids [1]. Its synthesis typically involves stereoselective methodologies, such as Evans' chiral oxazolidinone-based Mannich reactions, to ensure the production of the desired (R)-enantiomer [2].

Why Generic Substitution of Fmoc-β2-Homoleucine Fails in Foldamer and Peptide Design


Generic substitution of (R)-Fmoc-β2-homoleucine with its (S)-enantiomer, β3-homoleucine isomer, or standard α-amino acids is scientifically invalid due to distinct stereochemical and backbone-imposed conformational differences. The (R)-β2-homoleucine residue confers specific secondary structure propensities (e.g., 14/15-helix stabilization in α/β-peptides) and protease resistance that are not replicated by the (S)-enantiomer or β3-analogs, which promote different folding patterns [1]. Furthermore, the β2-backbone position alters the side-chain orientation and hydrogen-bonding network relative to the peptide backbone, directly impacting molecular recognition, receptor binding, and biological activity [2].

Quantitative Evidence Guide: (R)-Fmoc-β2-Homoleucine Differentiation in Peptide Synthesis and Foldamer Design


Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer for Defined Foldamer Conformation

The (R)-enantiomer of Fmoc-β2-homoleucine is essential for achieving specific helical conformations in α/β-peptide foldamers. Synthesis via Evans' chiral oxazolidinone-based Mannich reaction yields the (R)-enantiomer with high diastereoselectivity, enabling its use as a building block for the synthesis of cyclic α/β-peptides with defined antimicrobial activity profiles [1]. In contrast, the (S)-enantiomer (CAS 193887-45-5) leads to different folding and biological outcomes, highlighting the necessity of stereochemical control in procurement .

Peptide Foldamers Stereochemistry Asymmetric Synthesis

Backbone Position: β2- vs. β3-Homoleucine in 14/15-Helix Stabilization

Incorporation of β2-homoleucine residues into α/β-peptide foldamers, as demonstrated in the design of heterogeneous quaternary structures, promotes the formation of stable 14/15-helical bundles [1]. This is in contrast to β3-homoleucine, which typically favors 14-helix conformations. The specific backbone position (β2 vs. β3) alters the hydrogen-bonding pattern and side-chain projection, directly influencing higher-order assembly and stability [2].

Foldamer Design Helical Stability α/β-Peptides

Proteolytic Stability: β2-Amino Acid vs. α-Amino Acid Scaffolds

β-Amino acid incorporation, including β2-homoleucine, enhances the stability of parent peptides against proteolytic degradation [1]. While direct quantitative half-life data for (R)-Fmoc-β2-homoleucine-containing peptides is not specified in the available literature, β-peptides as a class are known to be remarkably stable to metabolism and inherently resistant to proteases compared to their α-peptide counterparts [2]. This class-level property is a key driver for its use in developing peptide-based therapeutics with prolonged in vivo half-lives.

Protease Resistance Peptide Stability Drug Design

Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency: Fmoc-β2-Homoleucine vs. Fmoc-α-Amino Acids

Fmoc-β2-amino acids, including (R)-Fmoc-β2-homoleucine, can be efficiently incorporated into peptides using standard Fmoc-SPPS protocols [1]. While β-branched amino acids can sometimes exhibit slower coupling kinetics compared to α-amino acids, the use of potent activators like HATU or PyBOP ensures high coupling yields. This allows for the seamless integration of β2-homoleucine into automated peptide synthesizers for the production of complex foldamer sequences.

SPPS Coupling Efficiency Peptide Synthesis

Key Application Scenarios for (R)-Fmoc-β2-Homoleucine in Research and Development


Design of Protease-Resistant Peptide Therapeutics

Leveraging the class-level proteolytic stability of β-amino acids, (R)-Fmoc-β2-homoleucine can be incorporated into therapeutic peptide sequences (e.g., PTH analogs, antimicrobial peptides) to enhance their in vivo half-life and oral bioavailability, as demonstrated by the improved stability of β-peptide foldamers [1].

Construction of α/β-Peptide Foldamers for Protein-Protein Interaction Inhibition

The specific 14/15-helix stabilizing properties of β2-homoleucine residues make (R)-Fmoc-β2-homoleucine a critical building block for designing α/β-peptide foldamers that mimic α-helical protein epitopes. These foldamers can be used to inhibit protein-protein interactions, a key strategy in drug discovery [2].

Solid-Phase Synthesis of Structurally Defined β-Peptide Oligomers

In SPPS, (R)-Fmoc-β2-homoleucine serves as a reliable building block for the automated synthesis of β-peptide oligomers and α/β-chimeric peptides. Its compatibility with standard Fmoc chemistry ensures efficient coupling and high-purity crude products, facilitating structure-activity relationship (SAR) studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Fmoc-β2-homoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.